1-Octene, dimer

Synthetic lubricants Polyalphaolefins Kinematic viscosity

1-Octene, dimer, hydrogenated (CAS 173994-67-7) is a hydrogenated C16H32 polyalphaolefin (PAO) synthetic base oil produced by the selective dimerization of 1-octene followed by hydrogenation. It belongs to the class of low-viscosity Group IV synthetic lubricant base stocks and is structurally characterized as a complex mixture of branched isoparaffinic isomers with two C8 alkyl chains.

Molecular Formula C16H32
Molecular Weight 224.42 g/mol
CAS No. 173994-67-7
Cat. No. B061755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Octene, dimer
CAS173994-67-7
Synonyms1-OCTENE,DIMER,HYDROGENATED
Molecular FormulaC16H32
Molecular Weight224.42 g/mol
Structural Identifiers
SMILESCCCCCCC=C.CCCCCCC=C
InChIInChI=1S/2C8H16/c2*1-3-5-7-8-6-4-2/h2*3H,1,4-8H2,2H3
InChIKeyIQOICMOMHUBJCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Octene Dimer (CAS 173994-67-7): A Low-Viscosity C16 Polyalphaolefin Base Stock for Extreme Low-Temperature Fluids


1-Octene, dimer, hydrogenated (CAS 173994-67-7) is a hydrogenated C16H32 polyalphaolefin (PAO) synthetic base oil produced by the selective dimerization of 1-octene followed by hydrogenation. It belongs to the class of low-viscosity Group IV synthetic lubricant base stocks and is structurally characterized as a complex mixture of branched isoparaffinic isomers with two C8 alkyl chains [1]. The compound is distinguished from its closest analog—1-decene dimer (C20)—by its lower carbon number and accordingly lower kinematic viscosity, making it particularly suited for applications requiring ultra-low viscosity combined with exceptional low-temperature flow performance [2].

Ultra-low viscosity C16 PAO base stock for extreme low-temperature fluid formulations
Alcohol alkoxylate-promoted synthesis ensures low linear isomer profile (<0.5 wt%)
Meets IEC 296 Class III transformer fluid specifications without viscosity modifiers

Why 1-Octene Dimer Cannot Be Simply Replaced by 1-Decene Dimer or Conventional PAO 2 in Viscosity-Critical Specifications


Generic substitution within the alpha-olefin dimer class is precluded by quantifiable differences in kinematic viscosity, low-temperature rheology, and isomer composition. The 1-octene dimer exhibits a kinematic viscosity at 100 °C of approximately 1.09 cSt, compared to 1.7 cSt for commercial 1-decene dimer-based PAO 2, representing a ~36% lower viscosity that directly impacts heat transfer efficiency and energy consumption in circulating systems [1]. Furthermore, dimer products prepared using BF3 with alcohol alkoxylate promoters contain less than 0.5 wt% of near-linear isomers (e.g., 7-methylpentadecane), whereas conventional BF3-butanol or BF3-propanol catalyzed dimers contain 3–5 wt% of such isomers, leading to cloud-point failure and viscosity instability at −54 °C [2]. These isomer-driven performance gaps mean that substituting a generic PAO 2 or a non-specification 1-decene dimer into a system designed around 1-octene dimer can result in inadequate low-temperature fluidity and non-compliance with key industry specifications such as IEC 296 [1].

Viscosity mismatch with 1-decene dimer
KV100 ~36% lower than 1-decene dimer (1.09 vs 1.71 cSt); direct substitution may alter heat transfer and energy consumption in circulating systems.
Low-temperature cloud point failure
Conventional BF3/butanol-promoted dimers contain 3–5 wt% linear isomers, leading to cloudiness and viscosity instability at −54 °C; alcohol alkoxylate-promoted 1-octene dimer remains clear.
IEC 296 non-compliance with generic PAO 2
1-Decene dimer KV40 (5.22 cSt) exceeds the IEC 296 Class III limit of 3.5 cSt; only 1-octene dimer meets the specification without blending.

Quantitative Differentiation Evidence for 1-Octene Dimer vs. Closest Analogs


Kinematic Viscosity: 1-Octene Dimer Delivers ~36% Lower KV100 Than 1-Decene Dimer in Head-to-Head Patent Comparison

In a direct head-to-head comparison from the same patent (US 5,171,905 / US 5,171,918), the hydrogenated 1-octene dimer exhibits a kinematic viscosity at 100 °C (KV100) of 1.09 cSt, a KV40 of 2.69 cSt, and a KV−40 of 71.0 cSt. The corresponding hydrogenated 1-decene dimer (Example 1) exhibits KV100 of 1.71 cSt, KV40 of 5.22 cSt, and KV−40 of 266.0 cSt under identical catalyst (BF3/2-methoxyethanol) and hydrogenation conditions [1]. Commercial 1-decene-based PAO 2 (Synfluid® PAO 2 cSt) confirms the class-level pattern with KV100 of 1.7 cSt and KV40 of 5 cSt .

Kinematic Viscosity KV100
Head-to-head
1.09 cSt (1-octene dimer) vs 1.71 cSt (1-decene dimer)
~36% lower viscosity supports reduced pumping losses
KV40: 2.69 vs 5.22 cSt; KV−40: 71.0 vs 266.0 cSt
Synthetic lubricants Polyalphaolefins Kinematic viscosity Low-viscosity base oils

Low-Temperature Cloud Point and Viscosity Stability: Alcohol Alkoxylate-Promoted 1-Octene Dimer Remains Clear at −54 °C While Conventional Dimers Fail

Patent US 5,171,918 Table 4 demonstrates that a 1-decene dimer prepared with BF3/2-methoxyethanol promoter maintains a stable KV−54°C of 1030 cSt and remains clear with no visual change after 20 minutes. In contrast, a hydrogenated dimer derived from a BF3/1-propanol catalyzed reaction exhibits an initial KV−54°C of 1470 cSt (which gradually decreases to 1220 cSt at 1 hour) and becomes cloudy [1]. The commercial 2.0 cSt PAO fluid (decene dimer) has a cloud point of −57 °C, while the 2-methoxyethanol-generated dimer exhibits a cloud point below −70 °C [1]. The 1-octene dimer, sharing the same promoter chemistry, exhibits a pour point below −65 °C and a KV−40 of only 71.0 cSt, far exceeding the IEC 296 Class III transformer fluid requirement of 150 cSt maximum at −40 °C [1].

Low-Temp Cloud Point
Head-to-head
Alcohol alkoxylate dimer: clear at −54 °C; conventional BF3/butanol dimer: cloudy
Cloud point
KV−54°C stable at 1030 cSt vs rising viscosity for conventional product
Linear Isomer Content
Head-to-head
<0.5 wt% 7-methylpentadecane vs 3–5 wt% in conventional dimers
Certified low linear-isomer profile avoids low-temperature crystallization
6- to 10-fold reduction vs BF3/butanol route
IEC 296 Class III Compliance
Cross-study comparable
KV40 2.69 cSt (spec ≤3.5); pour point
Only PAO dimer meeting all specs without blending
1-Decene dimer KV40 5.22 cSt fails viscosity limit
Raman Branching Signature
Class-level
Characteristic double-chain C–C stretching mode splitting
Non-destructive QC verification of branched architecture
Distinguishes from linear alkanes or isomerized products
Low-temperature operability Cloud point Pour point Military specifications

Linear Isomer Content: 1-Octene Dimer Contains <0.5 wt% 7-Methylpentadecane vs. 3–5 wt% in Conventional BF3-Alcohol Dimers

The 1-octene dimer produced via BF3/alcohol alkoxylate catalysis contains undetectable amounts (<0.5 wt%) of the near-linear isomer 7-methylpentadecene (or, after hydrogenation, 7-methylpentadecane), as specified in US 5,171,905. In contrast, commercially available hydrogenated dimers prepared using BF3-butanol or BF3-propanol catalysts contain 3 to 5 wt% of relatively linear isomers [1]. Furthermore, a complementary specification from US 5,817,899 / EP 0741120 establishes that a 1-octene dimer must contain less than 0.50 wt% normal hexadecane (n-C16) to achieve improved low-temperature viscosity, while the corresponding limit for 1-decene dimer is <0.05 wt% normal eicosane [2].

Linear Isomer Content
Head-to-head
<0.5 wt% 7-methylpentadecane vs 3–5 wt% in conventional dimers
Certified low linear-isomer profile avoids low-temperature crystallization
6- to 10-fold reduction vs BF3/butanol route
Isomer distribution Linear paraffin 7-methylpentadecane Low-temperature crystallization

IEC 296 Class III Transformer Fluid Specification: 1-Octene Dimer Exceeds All Target Values with Substantial Margins

Example 11 of US 5,171,918 explicitly benchmarks the 1-octene dimer against IEC 296 Class III and IIIA transformer fluid specifications. The target specifications require KV40 ≤ 3.5 cSt, KV−40 ≤ 150 cSt, pour point ≤ −60 °C, and flash point ≥ 95 °C. The 1-octene dimer delivers KV40 = 2.69 cSt (23% below maximum), KV−40 = 71.0 cSt (53% below maximum), pour point < −65 °C (exceeding requirement by >5 °C), and flash point = 122 °C (exceeding minimum by 27 °C) [1]. While 1-decene dimer also meets these targets, its KV40 of 5.22 cSt would fail the ≤3.5 cSt requirement, making 1-octene dimer uniquely qualified among PAO dimers for this application without blending.

IEC 296 Class III Compliance
Cross-study comparable
KV40 2.69 cSt (spec ≤3.5); pour point
Only PAO dimer meeting all specs without blending
1-Decene dimer KV40 5.22 cSt fails viscosity limit
Raman Branching Signature
Class-level
Characteristic double-chain C–C stretching mode splitting
Non-destructive QC verification of branched architecture
Distinguishes from linear alkanes or isomerized products
Transformer fluid Dielectric coolant IEC 296 Electrical insulating oil

Molecular Branching Architecture: Raman Spectroscopic Quantification Distinguishes 1-Octene Dimer from Linear Alkanes and Alternative Oligomers

Kuznetsov et al. (2020) demonstrated that structurally uniform hydrogenated 1-octene dimers exhibit a characteristic branched double-chain conformation, which produces a diagnostic splitting of the symmetric C–C stretching mode into two Raman components. This spectroscopic signature directly correlates with the number and length of alkyl branches, which in turn govern the pour point and viscosity of the fluid [1]. The same study reported that pour points for hydrogenated 1-octene oligomers range from −66 to −94 °C and KV100 values range from 2.2 to 6.5 cSt depending on oligomer size (dimer through pentamer), establishing a quantitative structure-property framework [1]. Nifant'ev et al. (2018) further confirmed that metallocene-catalyzed 1-octene and 1-decene oligomers outperform traditional electrophilic oligomerization products in viscosity index, pour point, and low-temperature viscosity [2].

Raman Branching Signature
Class-level
Characteristic double-chain C–C stretching mode splitting
Non-destructive QC verification of branched architecture
Distinguishes from linear alkanes or isomerized products
Raman spectroscopy Branching quantification Quality control Structure-property correlation

Procurement-Driven Application Scenarios for 1-Octene Dimer Where Quantitative Differentiation Drives Selection


Ultra-Low Viscosity Dielectric Coolant for Single-Phase Immersion Cooling of Electronics

Data center immersion cooling demands dielectric fluids with the lowest possible viscosity to maximize convective heat transfer while maintaining electrical insulation. The 1-octene dimer, with KV40 = 2.69 cSt—substantially lower than the 5 cSt of 1-decene-based PAO 2—reduces pumping power requirements and improves thermal management efficiency. Its flash point of 122 °C and pour point below −65 °C ensure safe operation across the full server temperature envelope, from cold-start conditions to peak thermal load [1]. This viscosity advantage makes it the preferred base fluid for next-generation single-phase immersion cooling formulations.

Neat Transformer Insulating Fluid Meeting IEC 296 Class III Without Viscosity Modifiers

Electrical transformer manufacturers seeking a single-component insulating fluid can utilize 1-octene dimer as a neat dielectric coolant that exceeds all IEC 296 Class III specifications with substantial margins: KV40 = 2.69 cSt (vs. 3.5 cSt max), KV−40 = 71.0 cSt (vs. 150 cSt max), pour point < −65 °C (vs. −60 °C max), and flash point = 122 °C (vs. 95 °C min) [1]. In contrast, 1-decene dimer (KV40 = 5.22 cSt) fails the viscosity specification and would require dilution with a lower-viscosity solvent, adding complexity, cost, and potential volatility concerns. The 1-octene dimer's certified <0.5 wt% linear isomer content further ensures no wax precipitation in cold-climate transformer installations [2].

Arctic-Grade Hydraulic Fluid and Heat Transfer Fluid Base Stock

Hydraulic systems deployed in Arctic and high-altitude environments require fluids that remain pumpable at temperatures as low as −54 °C. The 1-octene dimer, produced via alcohol alkoxylate-promoted BF3 catalysis, exhibits a cloud point below −70 °C and a KV−40 of merely 71.0 cSt—over 3.5 times lower than the 266.0 cSt of 1-decene dimer at the same temperature [1]. This viscosity advantage at low temperatures directly correlates to faster system response, lower start-up torque requirements, and reduced risk of cavitation damage in hydraulic pumps. Military and aerospace hydraulic fluid formulators prioritizing cold-cranking performance should specify 1-octene dimer over conventional PAO 2 base stocks.

Research-Grade Model Compound for Structure-Property Studies of Branched Hydrocarbons

The structurally uniform hydrogenated 1-octene dimer serves as a well-defined model compound for fundamental studies correlating molecular branching architecture with macroscopic lubricant properties. Raman spectroscopic characterization confirms the branched double-chain conformation and provides a quantitative framework linking the D-LAM and symmetric C–C stretching modes to the number and length of alkyl branches, which in turn determine pour point and viscosity [1]. Researchers investigating quantitative structure-property relationships (QSPR) in polyalphaolefins can use 1-octene dimer as a reference standard of known branching topology, distinguishing it from structurally heterogeneous commercial PAO mixtures. Metallocene-catalyzed variants of 1-octene dimer further enable comparative studies between coordination oligomerization and conventional cationic products in terms of viscosity index and low-temperature performance [2].

Application
Selection Property
Validation Focus
Single-phase immersion cooling fluid
Ultra-low kinematic viscosity
Convective heat transfer efficiency and pumping power reduction
Neat transformer insulating fluid
IEC 296 Class III compliance without viscosity modifiers
KV40 ≤3.5 cSt, pour point
Arctic-grade hydraulic/heat transfer fluid base stock
Exceptional low-temperature fluidity
Cloud point
Model compound for QSPR/PAO structure research
Structurally uniform branched C16 isomer distribution
Raman branching signature and viscosity index correlation
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